molecular formula C17H16F2N4O2 B2662890 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpyridin-2-yl)acetamide CAS No. 1286724-86-4

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpyridin-2-yl)acetamide

Cat. No. B2662890
M. Wt: 346.338
InChI Key: REOGFUWRDFDARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16F2N4O2 and its molecular weight is 346.338. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the efficacy of certain acetamide derivatives in corrosion inhibition. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and tested for their ability to prevent corrosion in steel coupons within acidic mediums. These compounds showed promising inhibition efficiencies, suggesting their potential application in protecting materials against corrosive environments (Yıldırım & Cetin, 2008).

Antimicrobial Activity

The synthesis and evaluation of acetamide derivatives for antimicrobial properties have been a significant area of interest. For example, various derivatives have been tested against gram-positive and gram-negative bacteria, showing moderate to good activity. Such studies indicate the potential of these compounds in developing new antimicrobial agents (Desai et al., 2008).

Molecular Synthesis and Characterization

The compound and its derivatives have also been a focus in the synthesis and structural analysis of new chemical entities. Studies have involved the crystallization and characterization of acetamide derivatives, providing insights into their molecular structure and potential applications in various fields, such as materials science and drug development (Sethusankar et al., 2002).

Novel Applications in Materials Science

Innovative applications have been explored, such as the use of thioxanthone-attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of polymer hybrid networks. This research demonstrates the compound's utility in enhancing the thermal stability and robustness of polymer matrices, showcasing its versatility beyond traditional chemical and biological applications (Batibay et al., 2020).

properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2/c1-11-4-5-20-15(8-11)21-16(24)10-22-6-7-23(17(22)25)12-2-3-13(18)14(19)9-12/h2-5,8-9H,6-7,10H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOGFUWRDFDARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpyridin-2-yl)acetamide

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